2'-Deoxyinosine 5'-monophosphate is generated in cells primarily through the deamination of adenosine, leading to its incorporation into DNA. Its classification falls under several categories:
The compound's chemical formula is , and its CAS number is 14999-52-1 .
The synthesis of 2'-deoxyinosine 5'-monophosphate can be accomplished through several methods, including solid-phase synthesis techniques. A notable approach involves the use of labeled nitrogen isotopes for tracking during synthesis. The general steps for synthesizing this compound include:
For example, one method described involves using [1-15N]-labeled substrates to facilitate tracking during synthesis, which can be useful in studying metabolic pathways .
The molecular structure of 2'-deoxyinosine 5'-monophosphate consists of a purine base (inosine), a ribose sugar moiety, and a phosphate group. The structural characteristics include:
The stereochemistry around the sugar ring is critical for its biological activity, with specific configurations affecting enzyme interactions and substrate recognition .
2'-Deoxyinosine 5'-monophosphate participates in various biochemical reactions:
These reactions are crucial for maintaining nucleotide pools within cells and ensuring proper DNA synthesis .
The mechanism of action for 2'-deoxyinosine 5'-monophosphate primarily revolves around its role as a nucleotide precursor. It acts as follows:
The enzymatic reactions involving this compound are tightly regulated by cellular conditions, ensuring balanced nucleotide levels necessary for efficient DNA synthesis .
Key physical and chemical properties of 2'-deoxyinosine 5'-monophosphate include:
These properties influence its behavior in biological systems and its interactions with enzymes and other biomolecules .
2'-Deoxyinosine 5'-monophosphate has various scientific applications:
2'-Deoxyinosine 5'-monophosphate (dIMP) is primarily biosynthesized through the hydrolytic deamination of deoxyadenosine monophosphate (dAMP), a reaction catalyzed by deoxyadenosine monophosphate deaminase. This enzyme replaces the exocyclic amino group at position 6 of the adenine base with a carbonyl group, yielding hypoxanthine as the nitrogenous base of dIMP [1] [9]. The reaction proceeds as:dAMP + H₂O → dIMP + NH₃
Structurally, dIMP retains the deoxyribose-phosphate backbone of dAMP but features a hypoxanthine base, which alters its hydrogen-bonding properties. This modification enables dIMP to base-pair with cytosine during DNA replication, positioning it as a premutagenic lesion [5] [8]. The reaction requires water as a co-substrate and generates ammonia as a byproduct. Biochemical studies confirm that this deamination occurs preferentially on single-stranded DNA or at sites of DNA breathing, where base-pairing is disrupted [8].
Table 1: Enzymes Catalyzing dIMP Formation or Processing
Enzyme | Substrate | Product | Biological Role |
---|---|---|---|
dAMP deaminase | dAMP | dIMP + NH₃ | Deamination of adenosine derivatives in DNA |
Deoxycytidylate deaminase | dCMP | dUMP | Cross-regulation of pyrimidine/purine metabolism |
dITP pyrophosphohydrolase | dITP | dIMP + PPᵢ | Hydrolysis of mutagenic deoxyinosine triphosphate |
Notably, deoxycytidylate deaminase indirectly regulates dIMP accumulation by competing for catalytic resources. This enzyme deaminates dCMP to dUMP but can also process analogs like 5-aza-dCMP, albeit at reduced efficiency. Kinetic analyses reveal that dCMP deaminase exhibits sigmoidal kinetics with natural substrates but hyperbolic kinetics with dIMP precursors, suggesting allosteric modulation of dIMP-related pathways [6].
Nitrosative stress—mediated by reactive nitrogen species (RNS) such as nitric oxide (NO) and peroxynitrite (ONOO⁻)—induces enzymatic and non-enzymatic deamination of adenine to hypoxanthine in DNA. RNS generate nitrosating agents (e.g., N₂O₃) that convert the exocyclic amino group of adenine into a diazonium intermediate, which hydrolyzes to yield hypoxanthine. This pathway elevates dIMP incorporation into genomic DNA, creating promutagenic sites [5] [10]. Experimental studies confirm that dIMP serves as a biomarker for nitrosative DNA damage, with elevated levels detected under inflammatory conditions where RNS production is upregulated [10].
Endogenous defense mechanisms counteract dIMP accumulation. The base excision repair (BER) pathway, initiated by DNA glycosylases (e.g., human AAG), excises hypoxanthine lesions, releasing free dIMP. Alternatively, the endonuclease V (Endo V) pathway directly incises DNA 3′ to inosine residues. While bacterial Endo V primarily targets DNA, mammalian isoforms preferentially process inosine in RNA, revealing species-specific repair adaptations [5] [8]. Structural analyses show that Endo V recognizes the O6 carbonyl and N1 imino groups of hypoxanthine, flipping the damaged base out of the helix to facilitate cleavage [8].
Deoxyribonucleoside triphosphate pyrophosphohydrolases (dNTPases) are pivotal in regulating dIMP pools by hydrolyzing mutagenic deoxyinosine triphosphate (dITP) to dIMP. This reaction prevents dITP incorporation into DNA during replication:dITP + H₂O → dIMP + PPᵢ
The Saccharomyces cerevisiae enzyme encoded by YJR069C exemplifies this activity, exhibiting substrate specificity for non-canonical dNTPs like dITP and dXTP (deoxyxanthosine triphosphate). Kinetic parameters for dITP hydrolysis include a Kₘ of 8–15 μM and k꜀ₐₜ of 2–4 s⁻¹, indicating high catalytic efficiency against mutagenic purines [9]. dNTPases operate via a metal-independent mechanism, utilizing an aspartate-rich motif to coordinate substrate hydrolysis and suppress transversion mutations [9].
Allosteric effectors further modulate dIMP kinetics. dCMP deaminase activity is potentiated by dCTP and inhibited by dTTP, creating a feedback loop that balances purine and pyrimidine nucleotide pools. For example, dTTP inhibits the deamination of both dCMP and dIMP analogs, while dCTP reverses this inhibition [6]. Such regulatory networks ensure dIMP does not accumulate to mutagenic levels.
Table 2: dNTP Pyrophosphohydrolase Substrate Specificity
Substrate | Product | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) |
---|---|---|---|---|
dITP | dIMP + PPᵢ | 8–15 | 2–4 | 0.25–0.50 μM⁻¹s⁻¹ |
dXTP | dXMP + PPᵢ | 10–20 | 1–3 | 0.10–0.15 μM⁻¹s⁻¹ |
dCTP | dCMP + PPᵢ | >500 | <0.1 | <0.0002 μM⁻¹s⁻¹ |
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